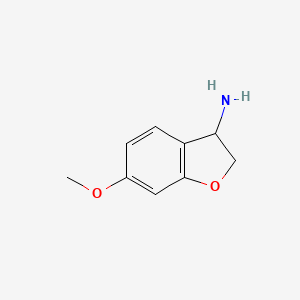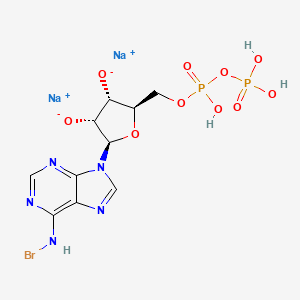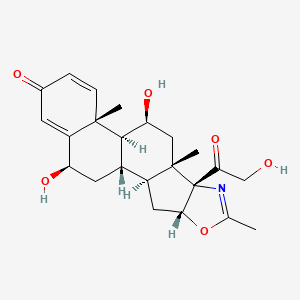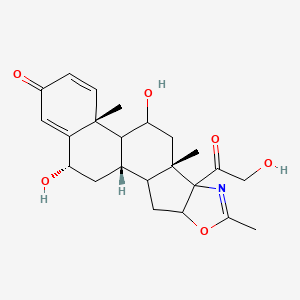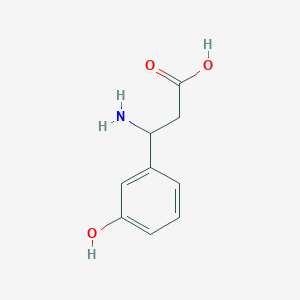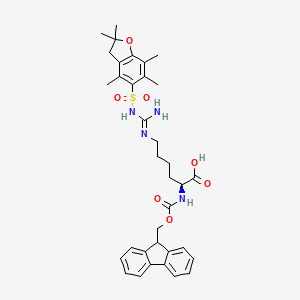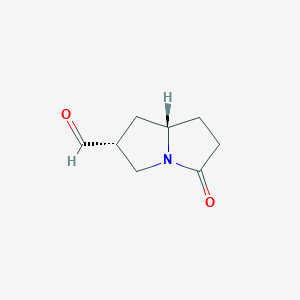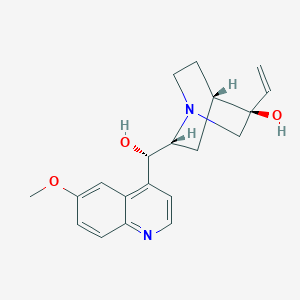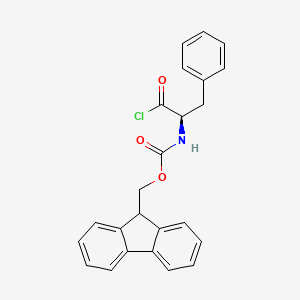
5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of DIOIPF and related compounds involves several chemical transformations. For example, DIOIPF can be synthesized through a series of steps including iodination, catalytic reduction, mesylation, and alkaline hydrolysis from 2'-deoxy-5-fluorouridine (Cook, Holman, & Kramer, 1980). Additionally, a novel synthesis route of 5'-deoxy-5-[18F] fluorouridine and related compounds demonstrates the versatility in synthesizing fluorinated nucleosides (Shiue, Wolf, & Friedkin, 1984).
Molecular Structure Analysis
The molecular structure of DIOIPF and similar compounds has been studied using various techniques. For instance, X-ray structure analysis of related fluorouridine compounds shows that the orientation of the nucleobase with respect to the sugar can significantly differ, highlighting the structural diversity of these molecules (Suck, Saenger, Main, Germain, & Declercq, 1974).
Chemical Reactions and Properties
Chemical reactions involving DIOIPF include its thermal decomposition, which can be divided into multiple stages, such as the sublimation of iodine and thermal decomposition of side groups. The thermal analysis provides crucial data for new synthetic methods and process design (Zhang, Zhou, Liu, & Huang, 2014).
Physical Properties Analysis
The melting temperature, melting enthalpy, and specific heat capacities (Cp) of DIOIPF have been determined using differential scanning calorimetry, offering insights into its thermal stability and phase behavior under different temperatures (Zhang et al., 2014).
科学的研究の応用
Mechanisms of Action and Cellular Pharmacology
Fluoropyrimidines, including compounds related to 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine, have been a cornerstone in the therapeutic arsenal against various solid tumors for over four decades. These compounds, through their cellular pharmacology, have sparked significant interest in their combination with modulatory agents like leucovorin and methotrexate, which enhance their metabolism or cytotoxic effects. Furthermore, their ability to synergize with other antineoplastic agents and modalities, such as cisplatin and ionizing radiation, has been appreciated for enhancing therapeutic activity (J. Grem, 2000).
Antiviral Applications
The review on chemotherapy of ocular viral infections has highlighted the application of iododeoxyuridine (IdUrd), a compound similar to this compound, in treating herpes simplex virus (HSV) keratitis. This showcases the potential of such compounds in viral chemotherapy, emphasizing their specificity and effectiveness in targeting viral infections (P. Fischer & W. Prusoff, 1984).
Advances in Fluorinated Pyrimidines Chemistry
Recent developments in fluorine chemistry have significantly contributed to the precise use of fluorinated pyrimidines in cancer treatment. The incorporation of radioactive and stable isotopes for studying metabolism and biodistribution, along with insights into how these compounds perturb nucleic acid structure and dynamics, highlights the complex interaction between fluoropyrimidines and cellular mechanisms. This has led to the identification of novel roles for RNA modifying enzymes and DNA topoisomerase 1 in mediating the anti-tumor activity of such compounds, offering avenues for more targeted and personalized cancer therapy (W. Gmeiner, 2020).
Clinical Pharmacology and Therapeutic Efficacy
The therapeutic efficacy of capecitabine, an oral prodrug of 5-fluorouracil, underlines the importance of selective conversion to its active form in neoplastic tissues. This specificity makes fluoropyrimidines, by extension compounds like this compound, particularly appealing for clinical use due to their tumor-specific activity. The role of thymidine phosphorylase in mediating the activation pathway of capecitabine highlights the intricate balance between drug efficacy and toxicity, providing a foundation for optimizing treatment regimens for breast and colorectal cancer (G. Aprile et al., 2009).
生化学分析
Biochemical Properties
It is known that it plays a role in biochemical reactions as an intermediate in the preparation of 5’-deoxy-5-fluorouridine
Temporal Effects in Laboratory Settings
It is known that the thermal decomposition temperature of this compound is above 487.84 K . The decomposition process can be divided into three stages: the first stage is the decomposition of impurities, the mass loss in the second stage may be the sublimation of iodine and thermal decomposition process of the side-group C4H2O2N2F, and the third stage may be the thermal decomposition process of both the groups –CH3 and –CH2OCH2– .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine' involves the protection of the 2',3'-hydroxyl groups of uridine, followed by iodination at the 5'-position and deprotection of the hydroxyl groups. Finally, the isopropylidene group is introduced at the 5'-position.", "Starting Materials": [ "Uridine", "Iodine", "Sodium iodide", "Acetic anhydride", "Isopropylidene chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Fluorouracil" ], "Reaction": [ "Protection of 2',3'-hydroxyl groups of uridine using acetic anhydride and triethylamine in dichloromethane", "Iodination of 5'-position of protected uridine using iodine and sodium iodide in methanol", "Deprotection of 2',3'-hydroxyl groups using diisopropylethylamine in dichloromethane", "Introduction of isopropylidene group at 5'-position using isopropylidene chloride and triethylamine in dichloromethane", "Conversion of fluorouracil to 5-fluorouridine using potassium carbonate in methanol", "Coupling of 5-fluorouridine with the protected and isopropylidene modified uridine using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane", "Deprotection of 2',3'-hydroxyl groups using diisopropylethylamine in dichloromethane", "Deprotection of isopropylidene group using acetic acid in methanol" ] } | |
CAS番号 |
61787-10-8 |
分子式 |
C₁₂H₁₄FIN₂O₅ |
分子量 |
412.15 |
同義語 |
5’-Deoxy-5-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)uridine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



